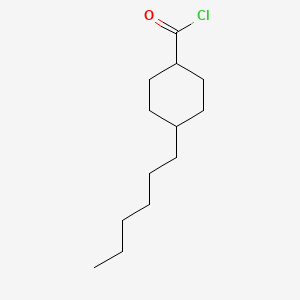
4-Hexylcyclohexane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hexyl group and a carbonyl chloride functional group attached to it. The presence of the carbonyl chloride group makes it a reactive intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hexylcyclohexane-1-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of 4-hexylcyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Hexylcyclohexanone+SOCl2→4-Hexylcyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Hexylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to 4-hexylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hexylcyclohexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: 4-Hexylcyclohexanol.
Hydrolysis: 4-Hexylcyclohexanoic acid.
Scientific Research Applications
4-Hexylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hexylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the hexyl group.
Hexylcyclohexane: Lacks the carbonyl chloride functional group.
Cyclohexylcarbonyl chloride: Similar structure but with different substituents.
Uniqueness
4-Hexylcyclohexane-1-carbonyl chloride is unique due to the presence of both the hexyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The hexyl group increases the hydrophobicity and potential interactions with other hydrophobic molecules, while the carbonyl chloride group provides a reactive site for further chemical modifications.
Properties
CAS No. |
67589-91-7 |
|---|---|
Molecular Formula |
C13H23ClO |
Molecular Weight |
230.77 g/mol |
IUPAC Name |
4-hexylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3 |
InChI Key |
DOEQWHNUQQMWFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















